Myxochelin A

Übersicht

Beschreibung

Synthesis Analysis

The biosynthesis of Myxochelin A involves the loading module of MxcE, which likely accepts nicotinic acid and benzoic acid instead of the more conventional 2,3-dihydroxybenzoic acid . Precursor-feeding experiments have implied that the biosynthesis of Myxochelin A was due to altered substrate specificity .Molecular Structure Analysis

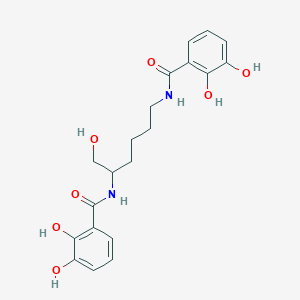

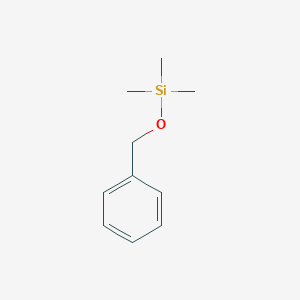

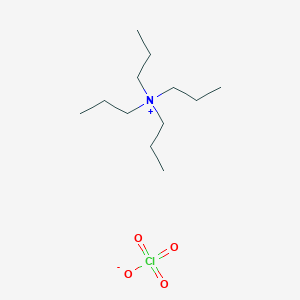

Myxochelin A has a chemical formula of C20H24N2O7 . Its molecular weight is 404.4 . The absolute configuration of Myxochelin A has been determined to be S .Chemical Reactions Analysis

Myxochelin A is a part of the myxochelins family, which are catecholate-type siderophores produced by various myxobacterial strains . The new myxochelin congeners reported are frequent side products of the known myxochelin A biosynthetic pathway in myxobacteria .Physical And Chemical Properties Analysis

Myxochelin A is a phenolic compound . It is related to N,N′-bis-(2,3-dihydroxybenzoyl)-L-lysine isolated from iron-deficient cultures of Azotobacter vinelandii growing on nitrate .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

Myxochelin A exhibits antibacterial activity against Gram-positive bacteria such as Bacillus cereus, Staphylococcus aureus, and Micrococcus luteus. It operates by chelating iron, which is essential for bacterial growth and metabolism .

Drug Discovery

The structural diversity of Myxochelin A and its analogs can be a source for drug discovery . The exploration of its derivatives could lead to the development of new pharmaceuticals .

Safety And Hazards

Zukünftige Richtungen

The unique chemical modification of myxochelin B might provide interesting insights for future microbiological studies to understand the biological function and biosynthesis of secondary metabolite succinylation . The mode of cell to cell communication through quorum sensing that leads to myxobacterial fruiting body formation is unique . In the myxobacterial communication, C-signal, a cell surface-bound protein, is also exchanged during cell to cell contact .

Eigenschaften

IUPAC Name |

N-[(5S)-5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVGSNESTZACV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CO)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myxochelin A | |

CAS RN |

120243-02-9 | |

| Record name | N,N′-[(1S)-1-(Hydroxymethyl)-1,5-pentanediyl]bis[2,3-dihydroxybenzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120243-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Myxochelin A?

A1: Myxochelin A has a molecular formula of C21H25N3O8 and a molecular weight of 447.44 g/mol.

Q2: Which enzymes are crucial for Myxochelin A biosynthesis?

A2: Myxochelin A biosynthesis involves a unique nonribosomal peptide synthetase (NRPS) called MxcG and several other enzymes like MxcC, MxcD, MxcE, and MxcF. [] These enzymes work together to assemble 2,3-dihydroxybenzoic acid (DHBA) and lysine into the final Myxochelin A structure. []

Q3: How is Myxochelin A released from the NRPS enzyme during biosynthesis?

A3: Myxochelin A is released from MxcG through a unique reductive release mechanism. The reductase domain of MxcG uses NADPH or NADH to reduce the peptidyl-carrier protein-bound thioester intermediate first to an aldehyde and then to the alcohol found in Myxochelin A. [, ]

Q4: Does the enzyme MxcL play a role in Myxochelin A biosynthesis?

A4: While MxcL is present in the myxochelin biosynthetic gene cluster, it is not directly involved in Myxochelin A production. Instead, MxcL acts as an aminotransferase responsible for converting the aldehyde intermediate into Myxochelin B. [, ]

Q5: What is the primary function of Myxochelin A?

A5: Myxochelin A acts as a siderophore, meaning it binds to ferric iron (Fe3+) with high affinity and facilitates its uptake by the myxobacterial cells. This function is essential for iron homeostasis and survival, especially in iron-limited environments. [, , , ]

Q6: Does Myxochelin A possess other biological activities besides iron chelation?

A6: Yes, research has shown that Myxochelin A also acts as an inhibitor of human 5-lipoxygenase (5-LO). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. [, , , ]

Q7: How potent is Myxochelin A as a 5-LO inhibitor compared to its analogues?

A7: Interestingly, Myxochelin A exhibits moderate 5-LO inhibitory activity compared to some of its naturally occurring analogues. For instance, Pseudochelin A, a myxochelin derivative with an imidazoline ring, displays significantly stronger inhibition of 5-LO. [, , ]

Q8: Does the iron-chelating ability of Myxochelin A directly contribute to its 5-LO inhibitory activity?

A8: While Myxochelin A's iron-chelating nature might suggest a role in its 5-LO inhibition, studies utilizing precursor-directed biosynthesis to generate myxochelin analogues demonstrated that iron affinity does not directly correlate with 5-LO inhibition. []

Q9: Are there any potential therapeutic applications for Myxochelin A or its analogues based on their 5-LO inhibitory activity?

A9: The potent 5-LO inhibitory activity of Myxochelin A and its analogues, particularly Pseudochelin A, makes them promising candidates for developing new anti-inflammatory drugs. [, ] Further research is needed to explore their therapeutic potential fully.

Q10: What are the advantages of using Myxococcus xanthus as a host for heterologous production of Myxochelin A and its analogues?

A10: Myxococcus xanthus possesses a robust metabolism and efficient biosynthetic machinery, making it a suitable host for heterologous production. Furthermore, its native ability to produce myxochelins suggests a compatible cellular environment for expressing related pathways. [, ]

Q11: Can Myxococcus xanthus be used for the production of other bioactive compounds besides myxochelins?

A11: Yes, Myxococcus xanthus has shown promise as a platform for producing other valuable compounds. For example, it has been successfully engineered to produce benzoxazoles, a class of heterocycles with significant pharmaceutical relevance. []

Q12: How does the heterologous production of benzoxazoles in Myxococcus xanthus lead to the formation of novel myxochelin-benzoxazole hybrid molecules?

A12: The co-expression of benzoxazole biosynthetic genes with the native myxochelin pathway in Myxococcus xanthus leads to interesting crosstalk. The adenylating enzyme MxcE, involved in myxochelin biosynthesis, can activate aryl carboxylic acids and shuttle them into the benzoxazole pathway, leading to the formation of hybrid molecules containing both moieties. []

Q13: What is the significance of phase variation in Myxococcus xanthus for iron acquisition?

A13: Myxococcus xanthus exhibits phase variation, resulting in two distinct colony phenotypes: yellow (swarm-proficient) and tan (swarm-deficient). Interestingly, tan variants show increased expression of genes related to iron acquisition, including myxochelin, suggesting a specialized role in iron scavenging under iron-limiting conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)